molecular formula C27H29N5O2 B11214249 ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate

ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate

Cat. No.: B11214249
M. Wt: 455.6 g/mol
InChI Key: DNAJFLPLRJJROS-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate is a synthetic small molecule designed for biochemical research, with a core structure based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. This scaffold is recognized in scientific literature as a privileged structure in the development of ATP-competitive kinase inhibitors . Compounds based on this scaffold have demonstrated potential as potent and selective inhibitors of key signaling kinases, such as Protein Kinase B (Akt) . The specific substitution pattern on this compound—featuring a 3-methylphenyl group at the 7-position, a phenyl group at the 5-position, and a piperidine-carboxylate moiety linked via an amino group at the 4-position—suggests it is engineered for targeted interaction with enzyme active sites. Its primary research value lies in the exploration of intracellular signaling pathways, particularly those regulating cell growth and survival that are frequently dysregulated in diseases. Researchers may utilize this compound in vitro to study kinase function, signal transduction mechanisms, and for profiling against panels of kinases to elucidate selectivity. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H29N5O2

Molecular Weight

455.6 g/mol

IUPAC Name

ethyl 4-[[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C27H29N5O2/c1-3-34-27(33)31-14-12-21(13-15-31)30-25-24-23(20-9-5-4-6-10-20)17-32(26(24)29-18-28-25)22-11-7-8-19(2)16-22/h4-11,16-18,21H,3,12-15H2,1-2H3,(H,28,29,30)

InChI Key

DNAJFLPLRJJROS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the pyrrolopyrimidine core, followed by the introduction of the 3-methylphenyl and phenyl groups. The final steps involve the attachment of the piperidine and ethyl carboxylate groups.

    Formation of Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3-methylphenyl and phenyl groups is achieved through electrophilic aromatic substitution reactions.

    Coupling Reactions: The piperidine moiety is introduced via nucleophilic substitution or coupling reactions.

    Esterification: The final ethyl carboxylate group is added through esterification reactions, typically using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrrolopyrimidine core, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyrrolopyrimidine derivatives.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Implications

Table 1: Substituent Variations in Analogous Pyrrolo[2,3-d]pyrimidines
Compound Name / ID Position 5 Position 7 Position 4 Substitution Molecular Weight Key Features
Target Compound Phenyl 3-Methylphenyl Piperidine-1-carboxylate ~478.5 (est.) Enhanced solubility via ester group
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-... 4-Fluoroindolinyl 7-Methyl Trifluoromethylpyridinyl ethanone ~534 (est.) Fluorine enhances metabolic stability
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-Chlorophenyl 4-Methylphenyl Pyrrolidin-1-yl ~406.9 Chlorophenyl boosts electrophilicity
N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Phenyl 4-Methylphenyl Benzylamine ~420.5 Increased lipophilicity
Ethyl 4-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Methoxypyridinyl None (unsubstituted) Ethyl carboxylate at position 5 298.30 Electron-rich pyridine enhances polarity

Biological Activity

Ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolopyrimidines, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

C21H25N5O2\text{C}_{21}\text{H}_{25}\text{N}_{5}\text{O}_{2}

This structure features a piperidine ring, a pyrrolo[2,3-d]pyrimidine moiety, and an ethyl ester functional group, which contribute to its biological activity.

Anticancer Properties

Research has indicated that derivatives of pyrrolopyrimidines exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of human tumor xenografts in vivo. Specifically, certain analogues have demonstrated ATP-competitive inhibition of Protein Kinase B (PKB), which is crucial in cancer cell proliferation and survival pathways .

Table 1: Inhibition of PKB and Related Kinases

CompoundInhibition TypeIC50 (µM)Selectivity
Ethyl 4-{...}ATP-competitive< 0.1High
Compound 2ATP-competitive< 0.5Moderate

Anti-inflammatory Effects

In addition to anticancer properties, ethyl 4-{...} has been evaluated for its anti-inflammatory effects. Studies involving RAW264.7 cells revealed that certain pyrrolopyrimidine derivatives could significantly reduce inflammation markers upon stimulation with lipopolysaccharides (LPS) .

Table 2: Anti-inflammatory Activity in RAW264.7 Cells

CompoundLPS Concentration (ng/mL)Inhibition (%)
Ethyl 4-{...}10075
Compound A10060

The biological activity of ethyl 4-{...} is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. Molecular docking studies suggest that it interacts with targets such as COX-2 and various Toll-like receptors (TLRs), inhibiting their activity and thereby reducing inflammatory responses .

Study on Antitumor Efficacy

A notable study investigated the efficacy of a similar pyrrolopyrimidine derivative in a mouse model bearing human tumor xenografts. The compound displayed potent antitumor activity with minimal toxicity at therapeutic doses, highlighting its potential as an effective anticancer agent .

Evaluation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of pyrrolopyrimidine derivatives, including ethyl 4-{...}. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells compared to controls, supporting the compound’s role in mitigating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • Pyrrolo[2,3-d]pyrimidine core formation : Use Suzuki-Miyaura coupling for aryl group introduction (e.g., 3-methylphenyl and phenyl substituents) .
  • Piperidine-1-carboxylate functionalization : Employ nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) .
  • Optimization : Apply Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. ethanol), temperature (60–120°C), and catalyst loading (e.g., Pd(PPh₃)₄). Statistical analysis (e.g., ANOVA) identifies significant factors .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves atomic positions and confirms stereochemistry. Disorder in residues (e.g., phenyl groups) requires refinement with software like SHELXL .
  • Mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy).
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., ethyl ester protons at δ 1.2–1.4 ppm) and piperidine conformation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance the study of this compound’s interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity. Compare optimized geometries with crystallographic data to validate models .
  • Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Prioritize binding poses with the lowest RMSD (<2.0 Å) and analyze hydrogen-bonding interactions with active-site residues .
  • Reaction path search : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify rate-limiting steps in synthesis .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Standardized assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum concentration).
  • Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-study variability .
  • Meta-analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data and identify outliers via Grubbs’ test .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace 3-methylphenyl with halogenated analogs) and assess bioactivity changes .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., pyrrolopyrimidine’s NH group for hydrogen bonding) .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

Q. What are the challenges in scaling up synthesis, and how can reactor design address them?

Methodological Answer:

  • Heat transfer limitations : Use microreactors for exothermic steps (e.g., cyclization) to improve temperature control .
  • Solvent recovery : Implement membrane separation technologies (e.g., nanofiltration) to recycle DMF and reduce waste .
  • Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.